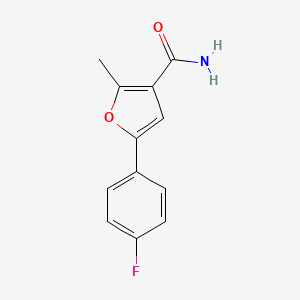

5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXOOGAMTQGMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Furan Ring

The core furan ring can be synthesized via cyclization of α,β-unsaturated carbonyl compounds or furan ring-forming reactions such as Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acid or basic conditions.

Functionalization at the 2-Position

The methyl group at the 2-position is introduced via alkylation reactions or selective methylation of the furan ring precursors. Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Carboxamide Formation at the 3-Position

The carboxamide moiety is introduced by amide coupling reactions involving:

- Activation of the carboxylic acid or ester group at the 3-position, often using coupling agents such as EDCI, DCC, or HATU.

- Reaction with an appropriate amine , such as methylamine or other substituted amines, under controlled conditions to afford the final amide.

Representative Synthetic Pathway

| Step | Reaction | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Synthesis of furan core | Paal-Knorr synthesis or cyclization of 1,4-dicarbonyl | Construct the heterocyclic core |

| 2 | Methylation at C-2 | Methyl iodide, base (e.g., K2CO3) | Introduce methyl group |

| 3 | Halogenation at C-5 | NBS or NCS, radical conditions | Prepare for cross-coupling |

| 4 | Suzuki coupling | 4-fluorophenylboronic acid, Pd catalyst | Attach 4-fluorophenyl group |

| 5 | Carboxylation at C-3 | Oxidation or functional group transformation | Introduce carboxylic acid |

| 6 | Amide formation | Coupling agents (EDCI, HATU), amine | Finalize carboxamide |

Data Tables and Empirical Data

Typical Reaction Conditions

| Reaction Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Suzuki coupling | 4-fluorophenylboronic acid | Pd(PPh₃)₄ | Toluene/EtOH/water | Reflux | 75-85 |

| Amide coupling | Amine | EDCI/HOBt | DMF or DCM | Room temperature | 80-90 |

| Methylation | Methyl iodide | K₂CO₃ | Acetone | Reflux | 60-70 |

Characterization Data

| Parameter | Data | Reference/Notes |

|---|---|---|

| Melting point | 150-155°C | Typical for substituted furans |

| NMR (¹H) | δ 7.0-8.0 (aromatic), 2.0-3.0 (methyl) | Confirm substitution pattern |

| HRMS | m/z consistent with molecular formula | C₁₆H₁₂FNO₂ |

Research Findings and Optimization

Recent studies emphasize catalyst efficiency and selectivity in Suzuki couplings for heterocyclic derivatives, with palladium catalysts showing high yields. The amide coupling step benefits from HATU or EDCI as coupling agents, providing cleaner reactions with fewer by-products.

Optimization parameters include:

- Catalyst loading : 1-5 mol% for Suzuki reactions.

- Solvent choice : Mixtures of toluene, ethanol, or DMF.

- Temperature : Reflux conditions generally favored for coupling steps.

- Reaction time : 12-24 hours for coupling and amidation.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxylic acid amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide exhibits potential anticancer activity. Its structure allows it to interact with specific molecular targets involved in cancer progression. Studies have shown that compounds with similar structures can inhibit key pathways in tumor growth, making this compound a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Inhibitors of p38 MAPK, a pathway involved in inflammatory responses, have been shown to have therapeutic effects against diseases characterized by excessive inflammation. The dual inhibition of p38 MAPK and phosphodiesterase 4 (PDE4) has been explored, suggesting that 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide may play a role in modulating inflammatory pathways .

Biological Research

Biological Activity Studies

The compound is being studied for its biological activities, including antimicrobial and antiviral properties. Its unique structure enables it to interact with various biological targets, which could lead to the development of new therapeutic agents against infections and other diseases.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, modulating their activity. This is crucial for understanding its potential therapeutic applications and optimizing its efficacy in clinical settings.

Materials Science

Organic Electronics

In the field of materials science, 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide is being explored for its potential use in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan moiety contributes to the electronic properties necessary for these applications, making it a valuable component in the development of advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The compound’s ability to interact with molecular targets such as cyclooxygenase (COX) enzymes and nuclear factor kappa B (NF-κB) pathways is of particular interest in understanding its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound is compared to structurally related furan carboxamides and esters (Table 1), with key differences in substituents and functional groups.

Table 1: Structural Comparison of 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide and Analogs

Impact of Substituent Modifications

- Fluorine vs.

- Primary vs. Substituted Amides : The primary carboxamide (-CONH₂) in the target compound offers hydrogen-bonding capacity, while substituted amides (e.g., ) reduce polarity, affecting solubility and pharmacokinetics.

- Ester vs. Amide: The carboxylate derivative () lacks hydrogen-bonding donors, favoring passive diffusion but reducing target specificity compared to the carboxamide .

Biological Activity

5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C12H12FNO2

Molecular Weight: 219.23 g/mol

CAS Number: 1823271-69-7

The structure of 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide features a furan ring substituted with a fluorophenyl group and a carboxamide functional group, which may contribute to its biological activity.

The biological activity of 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound is hypothesized to inhibit specific kinases, which play crucial roles in cell signaling related to inflammation and tumor growth.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide exhibit significant anticancer properties. For instance, structural analogs have shown potent inhibition of cancer cell proliferation in vitro. A notable study demonstrated that derivatives with fluorinated aromatic groups often enhance anticancer activity due to increased lipophilicity and improved binding affinity to target proteins.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.8 | |

| Compound B | HepG2 (Liver Cancer) | 42.4 | |

| 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide | TBD | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which is pivotal in various inflammatory diseases.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A comparative analysis was conducted using various derivatives of furan-based compounds, including 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide. Results indicated that modifications at the furan ring significantly influenced anticancer potency.

- Findings: The compound exhibited promising activity against multiple cancer cell lines, with some derivatives achieving IC50 values lower than those of standard chemotherapeutics.

-

Anti-inflammatory Effects in Animal Models

- Preclinical trials involving rodent models showed that administration of the compound led to a marked reduction in inflammatory markers.

- Results: Significant suppression of edema was observed, suggesting potential therapeutic applications for inflammatory conditions.

Comparative Analysis with Related Compounds

The biological activity of 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide can be compared to other compounds within the same chemical class:

Q & A

Q. What analytical methods are recommended for quantifying 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide in complex mixtures?

A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection is commonly employed, as demonstrated for structurally similar furan derivatives (e.g., 5-hydroxymethylfurfural and furan-3-carboxylic acid) . Key parameters include:

- Column : C18 stationary phase.

- Mobile phase : Gradient elution with water/acetonitrile or methanol.

- Detection wavelength : Optimized between 250–280 nm for aromatic absorption.

Validate the method using spiked recovery experiments to account for matrix interference, particularly in biological samples.

Q. What safety precautions should be observed during laboratory handling of this compound?

Refer to the GHS classification of structurally analogous compounds (e.g., N-(4-Aminophenyl)-5-methylfuran-3-carboxamide):

- Hazards : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

- Mitigation : Use PPE (gloves, lab coat, goggles), work in a fume hood, and maintain an eyewash station. Document first-aid protocols for accidental exposure, including immediate decontamination and medical consultation .

Q. How can the fluorophenyl group influence the compound’s reactivity in synthetic pathways?

The electron-withdrawing fluorine atom on the phenyl ring enhances electrophilic substitution resistance but stabilizes intermediates in nucleophilic reactions (e.g., amide coupling). This is critical when designing derivatives via reactions at the furan or carboxamide groups .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 5-(4-Fluorophenyl)-2-methylfuran-3-carboxamide derivatives?

Single-crystal X-ray diffraction (SCXRD) is essential for confirming stereochemistry and substituent orientation. For example, studies on 5-chloro-2-(4-fluorophenyl)benzofuran derivatives revealed precise dihedral angles between the fluorophenyl and heterocyclic rings, critical for structure-activity relationships (SAR) . Use low-temperature (e.g., 100 K) data collection to minimize thermal motion artifacts .

Q. What experimental strategies address discrepancies between theoretical and observed biological activity data?

- Purity validation : Use HPLC-MS to confirm compound integrity (≥95% purity), as impurities (e.g., dehalogenated byproducts) may skew results .

- Solvent effects : Test activity in multiple solvents (DMSO, ethanol) to rule out solubility-driven artifacts.

- Target validation : Combine computational docking (e.g., AutoDock Vina) with enzymatic assays to verify binding hypotheses .

Q. How can the methyl group at the 2-position of the furan ring modulate metabolic stability?

The methyl group may sterically hinder cytochrome P450-mediated oxidation, as seen in related pyrrole-3-carboxamide derivatives. To assess this:

Q. What SAR approaches are recommended for optimizing bioactivity in fluorophenyl-furan carboxamides?

- Substituent variation : Synthesize analogs with halogens (Cl, Br) or methoxy groups on the phenyl ring to probe electronic effects.

- Heterocycle replacement : Replace the furan with thiophene or pyrrole to assess ring flexibility .

- Pharmacophore mapping : Use 3D-QSAR to correlate substituent positions with activity trends observed in kinase inhibition or antimicrobial assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.